molecular formula C7H4BrIN2 B1524621 7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-07-3

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1524621
M. Wt: 322.93 g/mol
InChI Key: FLEOBAJJCXKANA-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (also known as 7BIPP) is a heterocyclic aromatic compound with a unique structure and a wide range of applications in scientific research. 7BIPP is a versatile compound with a broad range of uses in both organic and inorganic synthesis. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments. 7BIPP has also been used in the study of biological processes, such as enzyme inhibition and receptor binding. It has been used in the study of biochemical and physiological effects, and its mechanism of action has been studied in detail.

Scientific Research Applications

Synthesis of Halogenated Derivatives

The compound has been utilized as a starting material for synthesizing chloro compounds in π-deficient series such as pyridine and quinoline, demonstrating its versatility in halogen exchange reactions. For example, 7-bromo-8-hydroxyquinoline was converted almost quantitatively into 7-chloro-8-hydroxyquinoline, showcasing the efficiency of pyridine hydrochloride in cleaving ethers and facilitating synthesis (Mongin et al., 1996).

Functionalization and Material Applications

Further research explored the functionalization of 1H-pyrrolo[2,3-b]pyridine derivatives for agrochemical and functional material applications. The introduction of amino groups and subsequent conversion to podant-type compounds and polyacetylenes highlights the compound's utility in forming multidentate agents and functional materials. Such derivatives exhibit high fungicidal activity, underscoring their potential in agricultural applications (Minakata et al., 1992).

Palladium-Catalyzed Processes

The palladium-catalyzed carboannulation process with allenic compounds, leading to substituted pyrrolo[2,3-b]pyridin-3-ones, represents another facet of its application. This method underscores the compound's role in synthesizing heterocyclic structures, pivotal in pharmaceutical and organic chemistry (Desarbre & Mérour, 1996).

Catalytic and Synthetic Advancements

Innovations in catalysis have also been reported, where the sequential arylation of 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine was achieved. This process facilitates the installation of diverse aryl groups in a chemo-selective fashion, contributing to the synthesis of complex molecules with potential applications in OLEDs, sensors, and bio-imaging tools due to their aggregate-induced emission properties (Cardoza, Das, & Tandon, 2019).

properties

IUPAC Name

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-2-10-7-5(9)3-11-6(4)7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEOBAJJCXKANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274315
Record name 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

CAS RN

1190319-07-3
Record name 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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